2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide
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Overview
Description
2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a fluorobenzenesulfonamido group, and a phenylethylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the reaction of 4-methoxyaniline with 4-fluorobenzenesulfonyl chloride to form N-(4-methoxyphenyl)-4-fluorobenzenesulfonamide. This intermediate is then reacted with (1R)-1-phenylethylamine and acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and physiological responses, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: Shares the methoxyphenyl group but lacks the fluorobenzenesulfonamido and phenylethylacetamide moieties.
2-fluoro-N-(4-methoxyphenyl)benzamide: Contains the fluorobenzenesulfonamido group but differs in the acetamide structure.
Uniqueness
2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H23FN2O4S |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-[(1R)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C23H23FN2O4S/c1-17(18-6-4-3-5-7-18)25-23(27)16-26(20-10-12-21(30-2)13-11-20)31(28,29)22-14-8-19(24)9-15-22/h3-15,17H,16H2,1-2H3,(H,25,27)/t17-/m1/s1 |
InChI Key |
FGKMMSHCLQNPBQ-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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